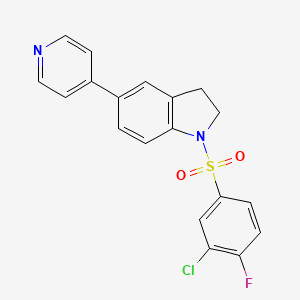

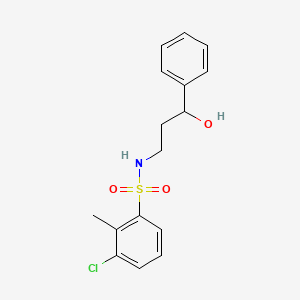

1-((3-Chloro-4-fluorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-((3-Chloro-4-fluorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline” is a chemical compound . It has been studied for its potential as an inhibitor of Tyrosinase, an enzyme implicated in melanin production . Overproduction of melanin is associated with several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .

Synthesis Analysis

The synthesis of this compound involves a solution of 1-[(3-chloro-4-fluorophenyl)methyl]piperazine (0.66 mmol) in DCM (4 mL), to which the suitable benzoyl chloride (0.66 mmol) and N,N-diisopropylethylamine (DIPEA, 0.99 mmol) were added .Chemical Reactions Analysis

This compound has been studied for its potential as an inhibitor of Tyrosinase . The presence of the 3-chloro-4-fluorophenyl fragment is an important structural feature to improve the Tyrosinase inhibition .科学的研究の応用

Synthetic Strategies and Material Applications

A new synthetic strategy was developed for preparing polyphosphazenes with second-order nonlinear optical chromophore, highlighting the role of sulfonyl groups as acceptors. This approach involves a post-azo coupling of sulfonyl-based chromophores towards aniline or indole rings, resulting in polymers with good solubility and thermal stability, alongside a wider transparency window due to the blue-shifted absorption peaks. This method opens avenues for the design of materials with tailored optical properties for potential applications in photonics and optoelectronics (Li et al., 2004).

Organic Synthesis and Functionalization Techniques

Research into the sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid has led to a clean and operationally simple protocol. This enables the direct synthesis of corresponding sulfonyl chlorides, which are pivotal intermediates for generating various sulfonamide derivatives. This process exemplifies the versatility of sulfonyl compounds in organic synthesis, providing a foundation for the development of novel chemical entities with potential therapeutic applications (Janosik et al., 2006).

Antitumor and Antiviral Research

Sulfonamide drugs, including those with an indole scaffold, have been identified as potent inhibitors of tubulin polymerization, with clinical applications in cancer treatment. These compounds, through binding to the colchicine site of tubulin, demonstrate the therapeutic potential of sulfonamide derivatives in oncology, offering a basis for the development of new antitumor agents (Banerjee et al., 2005).

Indolyl aryl sulfones have shown significant HIV-1 non-nucleoside reverse transcriptase inhibitory activity, highlighting the critical role of halogen atoms on the indole ring in enhancing antiviral activity. Such findings contribute to the ongoing efforts in designing novel antiretroviral agents with improved efficacy against resistant strains of HIV-1, emphasizing the potential of sulfone derivatives in infectious disease research (Regina et al., 2007).

作用機序

特性

IUPAC Name |

1-(3-chloro-4-fluorophenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN2O2S/c20-17-12-16(2-3-18(17)21)26(24,25)23-10-7-15-11-14(1-4-19(15)23)13-5-8-22-9-6-13/h1-6,8-9,11-12H,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMJGRWNSQOXTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenylmethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl)acetate](/img/structure/B2700561.png)

![5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2700562.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2700570.png)

![2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide](/img/structure/B2700575.png)

![8-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]quinoline](/img/structure/B2700578.png)

![N-(3-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2700579.png)

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2700580.png)